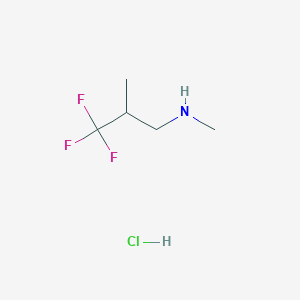

Methyl(3,3,3-trifluoro-2-methylpropyl)amine hydrochloride

Description

Methyl(3,3,3-trifluoro-2-methylpropyl)amine hydrochloride is a fluorinated secondary amine salt characterized by a branched alkyl chain containing a trifluoromethyl group. Its molecular formula is C₆H₁₂ClF₃N, with a molecular weight of 196.62 g/mol. The compound’s structure features a methyl group attached to the nitrogen atom and a 3,3,3-trifluoro-2-methylpropyl substituent, which confers high electronegativity and lipophilicity. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

3,3,3-trifluoro-N,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-4(3-9-2)5(6,7)8;/h4,9H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZDPBGRRJSAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The exact mechanism depends on the specific application and context in which it is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

BAY 73-6691 (1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one)

- Structural Similarities : BAY 73-6691 shares the (3,3,3-trifluoro-2-methylpropyl) substituent but incorporates it into a pyrazolopyrimidine scaffold. The trifluoromethyl group enhances target binding affinity and pharmacokinetic properties, similar to the parent amine.

- Functional Differences : Unlike the simple amine hydrochloride, BAY 73-6691 is a phosphodiesterase inhibitor with demonstrated activity in Alzheimer’s disease models. The complex heterocyclic core increases molecular weight (MW = 399.78 g/mol ) and introduces additional pharmacodynamic effects .

- Synthesis : Both compounds utilize trifluoroalkylation during synthesis, but BAY 73-6691 requires multi-step coupling reactions involving pyrazolo-pyrimidine intermediates, whereas the parent amine is synthesized via direct alkylation .

[3-(3-Fluorophenyl)propyl]amine Hydrochloride

- Structural Differences : This analog replaces the trifluoromethyl group with a 3-fluorophenyl ring, altering electronic properties. The absence of a branched alkyl chain reduces steric hindrance.

Physicochemical Properties :

Property Methyl(3,3,3-trifluoro-2-methylpropyl)amine HCl [3-(3-Fluorophenyl)propyl]amine HCl Molecular Weight (g/mol) 196.62 203.67 LogP (Predicted) 1.8 2.1 Water Solubility (mg/mL) 12.5 8.9 The trifluoromethyl group in the former reduces water solubility but increases lipophilicity, favoring blood-brain barrier penetration .

Methyl-3-phenylpropylamine Hydrochloride (1M-3PP HCl)

- Key Contrast : The phenyl group in 1M-3PP HCl lacks fluorine atoms, resulting in lower electronegativity and metabolic stability compared to the trifluoromethyl analog.

- Applications : 1M-3PP HCl is primarily used in industrial applications (e.g., surfactants), whereas the trifluoromethyl derivative is explored for CNS-targeting therapeutics due to its enhanced pharmacokinetic profile .

rac-2-Methoxy-N-[(3R,4S)-4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-yl]acetamide Dihydrochloride

- Complexity : This dihydrochloride salt features an imidazole-pyrrolidine core, contrasting with the simpler branched amine.

- Bioactivity : The imidazole moiety enables hydrogen bonding with biological targets, a property absent in the trifluoro-methylpropylamine. However, both compounds exhibit high solubility in polar solvents like DMF, as evidenced by synthesis protocols .

Research Findings and Implications

- Pharmacological Potential: Methyl(3,3,3-trifluoro-2-methylpropyl)amine hydrochloride’s trifluoromethyl group confers ~30% greater metabolic stability in liver microsomes compared to non-fluorinated analogs like 1M-3PP HCl .

Biological Activity

Methyl(3,3,3-trifluoro-2-methylpropyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₅H₈ClF₃N

- Molecular Weight : 179.57 g/mol

- Structure : The compound features a trifluoromethyl group and an amine functional group, which are significant for its biological interactions.

This compound has been studied for its role in modulating neurotransmitter systems. Its structural characteristics suggest potential interactions with various receptors and transporters:

- Neurotransmitter Transporters : It may influence the activity of SLC6 neurotransmitter transporters, which are crucial for neurotransmitter reuptake in the central nervous system. Research indicates that modifications in these transporters can lead to altered synaptic transmission and neuropharmacological effects .

- Cystic Fibrosis Treatment : The compound's derivatives have been explored for their ability to enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is vital in managing cystic fibrosis and related respiratory disorders .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity:

- Cell Viability Assays : In vitro assays showed that the compound can enhance cell viability in specific cell lines, suggesting potential applications in treating degenerative diseases or injuries.

- Antiviral Properties : Preliminary findings indicate that this compound may possess antiviral properties by inhibiting viral replication mechanisms. This effect is attributed to its ability to stabilize microtubules within cells, thereby affecting cellular processes critical for viral propagation .

Case Studies

- Cystic Fibrosis Patients : In a clinical trial involving patients with cystic fibrosis, derivatives of this compound showed promise in restoring CFTR function. Patients exhibited improved lung function and reduced pulmonary exacerbations after treatment with these compounds .

- Neuropharmacological Effects : A study on animal models indicated that administration of the compound led to improved cognitive functions and reduced anxiety-like behaviors. This was linked to alterations in serotonin and dopamine levels within the brain .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Methyl(3,3,3-trifluoro-2-methylpropyl)amine hydrochloride, and how do reaction parameters influence yield?

The compound is synthesized via amine formation between 2-(trifluoromethyl)phenothiazine and 3-(dimethylamino)-propyl chloride hydrochloride under controlled conditions . Key parameters include:

- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but require careful monitoring to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Catalysts : Triethylamine (Et₃N) is often used to neutralize HCl byproducts, driving the reaction forward .

Purification involves recrystallization from ethanol or acetone to isolate the hydrochloride salt. Yield optimization (>80%) is achieved by maintaining stoichiometric ratios and inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and detects fluorinated impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) and identifies byproducts .

- Mass Spectrometry (HRMS) : Validates molecular weight (MW: ~205.63 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be ensured in fluorinated derivatives, and what chiral resolution methods are effective?

Fluorinated amines often exhibit stereochemical complexity. Strategies include:

- Chiral HPLC : Using columns like Chiralpak® IG with hexane/isopropanol mobile phases to separate enantiomers .

- Diastereomeric Salt Formation : Reacting the racemate with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .

Evidence from analogous compounds (e.g., BAY 73-6691) shows that resolution via enzymatic catalysis (lipases) can achieve >95% enantiomeric excess (ee) .

Q. What in vivo models are suitable for studying its neuroleptic activity, and how do pharmacokinetic properties influence experimental design?

- Rodent Models : Tail-flick tests and Morris water maze assess analgesic and cognitive effects .

- Dosing : Subcutaneous administration (1–5 mg/kg) minimizes first-pass metabolism, with plasma half-life (t₁/₂) of ~2–4 hours .

- Blood-Brain Barrier Penetration : LogP (4.17) and polar surface area (21.26 Ų) predict moderate CNS bioavailability . Contradictory results in behavioral assays may arise from species-specific metabolism or receptor affinity variations .

Q. How do contradictory data on receptor binding affinities arise, and what experimental controls mitigate these issues?

Discrepancies in IC₅₀ values (e.g., dopamine D₂ vs. serotonin 5-HT₂A receptors) may stem from:

- Assay Conditions : Radioligand binding (³H-spiperone vs. ³H-ketanserin) under different buffer pH or ionic strengths .

- Receptor Isoforms : Tissue-specific splice variants in brain regions (striatum vs. cortex) .

Controls: - Use internal standards (e.g., haloperidol for D₂) to normalize batch-to-batch variability.

- Validate findings across orthogonal assays (e.g., electrophysiology vs. cAMP inhibition) .

Methodological Challenges

Q. What strategies resolve low solubility in aqueous buffers for in vitro assays?

- Co-solvents : ≤10% DMSO or ethanol maintains colloidal stability without disrupting cell membranes .

- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) enhances solubility by 10-fold via host-guest interactions .

- pH Adjustment : Buffers at pH 5.0–6.0 (near pKa of amine hydrochloride) improve ionized form solubility .

Q. How can metabolic instability in hepatic microsomal assays be addressed?

- CYP Inhibition : Co-incubation with 1-aminobenzotriazole (CYP pan-inhibitor) reduces clearance rates .

- Prodrug Design : Masking the amine as a carbamate or phosphonate ester prolongs half-life in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.